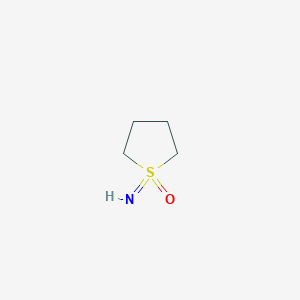

1-Iminothiolane 1-oxide

描述

Contextualization within Cyclic Sulfur-Nitrogen Heterocycles

Cyclic compounds containing both sulfur and nitrogen atoms within the ring structure represent a significant and diverse class of heterocycles. openmedicinalchemistryjournal.com These molecules are of substantial interest in fields ranging from pharmaceutical and agrochemical research to materials science. mdpi.com The presence of both sulfur and nitrogen introduces unique physicochemical characteristics that differ markedly from their parent aromatic hydrocarbons. mdpi.com These differences arise from the availability of unshared electron pairs and the variance in electronegativity between the heteroatoms and the carbon atoms in the ring. openmedicinalchemistryjournal.commdpi.com

Sulfur-nitrogen heterocycles can exhibit a wide range of properties. Many are associated with notable biological activities, forming the core of various therapeutic agents. openmedicinalchemistryjournal.commdpi.com In materials science, certain aromatic sulfur-nitrogen heterocycles are prized for their stability and unusual electronic properties, leading to applications as molecular conductors and magnets. mdpi.com The family includes a vast number of structures, from simple rings like thiazole (B1198619) to more complex fused systems. perfumerflavorist.com While the synthesis of rings containing multiple heteroatoms can be challenging and sometimes lead to instability, many surprisingly stable and useful sulfur-nitrogen heterocycles have been developed. openmedicinalchemistryjournal.commdpi.com 1-Iminothiolane 1-oxide belongs to this broad class, specifically as a saturated five-membered ring system, distinguishing it from the more commonly studied aromatic variants.

Significance of the Sulfoxide (B87167) Moiety in Cyclic Iminothiolanes

The defining feature of this compound is the sulfoxide group (S=O) integrated into the cyclic iminothiolane structure. This functional group is critical as it fundamentally alters the properties of the parent molecule, 2-iminothiolane (B1205332). The sulfoxide is typically formed through the oxidation of the sulfur atom in the corresponding thiolane.

The primary significance of the sulfoxide moiety includes:

Introduction of Chirality: The sulfur atom in a sulfoxide is a stereocenter, assuming it has two different non-oxygen substituents. This means that this compound is a chiral molecule, existing as a pair of enantiomers. This chirality can be crucial in applications involving stereoselective synthesis or interactions with biological systems.

The table below provides a comparative overview of the basic properties of the parent compound and its sulfoxide derivative.

| Property | 2-Iminothiolane | This compound |

| Molecular Formula | C₄H₇NS | C₄H₉NOS |

| Molecular Weight | 101.17 g/mol | 119.19 g/mol chemscene.com |

| Key Functional Groups | Thioimidate (cyclic) | Imine, Sulfoxide (cyclic) |

| Chirality | Achiral | Chiral (at the sulfur atom) |

| Polarity | Moderately Polar | Highly Polar |

Data for 2-Iminothiolane is from general chemical knowledge; data for this compound is from cited sources.

Historical Development and Evolution of Research on Related Thiolane Systems

The study of sulfur-containing heterocycles has a rich history, beginning with the discovery of thiophene (B33073) as a contaminant in benzene (B151609) in 1882. nih.gov While thiophene is an aromatic heterocycle, research into its saturated analogue, thiolane (tetrahydrothiophene), and its derivatives has carved its own important niche, particularly in the context of natural products and medicinal chemistry. nih.gov

The thiolane ring is a significant structural motif found in a variety of bioactive natural products. nih.gov These compounds have demonstrated a wide array of important biological activities, including anti-viral, anti-cancer, and immunosuppressive effects, making them attractive targets for drug discovery. nih.gov A notable example is the family of nebulosin natural products, which feature a highly substituted thiolane ring. acs.org

Research into related sulfur-containing five-membered rings, such as thiolactones, has also contributed to the field. Thiolactones, which are cyclic esters of mercapto-acids, have gained prominence for their utility in polymer chemistry and multistep synthetic sequences. core.ac.uk The foundational work on these various thiolane-based systems has provided the essential synthetic and conceptual groundwork for exploring more complex derivatives like this compound. The development of synthetic methods for these core structures and the understanding of their reactivity have been crucial for enabling current investigations. nih.gov

Current Research Landscape and Underexplored Facets of this compound Chemistry

Current research involving iminothiolane structures is heavily focused on the parent compound, 2-iminothiolane (also known as Traut's reagent). This reagent is widely used in bioconjugation chemistry to modify primary amine groups on proteins and other biomolecules, thereby introducing a reactive thiol group. acs.orggoogle.com These newly introduced thiols are then available for subsequent reactions, such as coupling to maleimide-functionalized molecules to form hydrogels or attach polyethylene (B3416737) glycol (PEG) chains. google.comrsc.org Studies have detailed the reaction mechanisms, including the potential for the initial product to cyclize into an N-substituted 2-iminothiolane structure. acs.orgrawpeg.com

In contrast, the chemistry of this compound remains largely underexplored. While it is available commercially as a research chemical, its specific applications are not well-documented in the scientific literature. chemscene.com The key underexplored facets of its chemistry stem directly from the presence of the sulfoxide group:

Stereoselective Synthesis and Application: The inherent chirality of this compound has not been systematically investigated. Research could focus on the separation of its enantiomers and their use as chiral building blocks or auxiliaries in asymmetric synthesis.

Bioconjugation with Modified Properties: While 2-iminothiolane is used to add thiols, the reactivity of the 1-oxide version in similar bioconjugation reactions is not established. It could potentially serve as a reagent that introduces a more hydrophilic and chiral linker, which might alter the properties of the resulting bioconjugate in desirable ways.

Novel Polymer and Materials Chemistry: Research on γ-functionalized iminiumthiolactones, which are close relatives, has demonstrated their utility in the chemo- and regioselective modification of peptides. acs.org This suggests a potential avenue for this compound in the synthesis of advanced, functional polymers and biomaterials where its unique polarity and stereochemistry could be leveraged.

The current landscape presents a significant opportunity for researchers to investigate the fundamental chemistry and potential applications of this compound, moving beyond the established chemistry of its non-oxidized precursor.

Structure

3D Structure

属性

IUPAC Name |

1-iminothiolane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-7(6)3-1-2-4-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDLXYCYHEBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50578-18-2 | |

| Record name | S,S-tetramethylenesulfoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iminothiolane 1 Oxide and Its Molecular Precursors

Established Synthetic Routes to the 1-Iminothiolane Core

The formation of the foundational 1-iminothiolane skeleton can be achieved through various synthetic strategies, principally involving ring-closure reactions or the chemical modification of existing thiolane-based structures.

The construction of cyclic imines is a fundamental process in heterocyclic chemistry. researchgate.net These methods often involve the formation of the critical carbon-nitrogen double bond as part of the cyclization process. Strategies applicable to the synthesis of the thiolane imine core include cyclo-condensation reactions, radical cyclizations, and electrocyclic closures. researchgate.netresearchgate.net

A common approach involves the condensation of a bifunctional precursor containing both a thiol and a nitrile or a related nitrogen-containing functional group. For instance, a γ-mercapto nitrile could, in principle, be cyclized under appropriate conditions to form the 1-iminothiolane ring. Another potential pathway is the intramolecular reaction of a γ-halo thioamide. More complex, metal-catalyzed methods have also been developed for synthesizing related structures, such as the copper-catalyzed intramolecular S-arylation of α-trisubstituted thioamides to produce 2-iminobenzothiolanes. acs.org While these specific examples yield benzo-fused derivatives, the underlying principle of intramolecular cyclization onto a thioamide or related precursor is a viable strategy for the simpler thiolane ring system.

A possible mechanism for forming a related polyfunctionalized thiophene (B33073) involves the ring-opening of a 2-methylene-1,3-dithiole by an amine, which generates an enamine intermediate. lnu.edu.cn This is followed by an intramolecular nucleophilic addition and subsequent dehydration and rearrangement to form the thiophene ring. lnu.edu.cn While this leads to a thiophene, it demonstrates the principle of amine-mediated ring transformation to form sulfur-containing heterocycles. lnu.edu.cn

An alternative and widely utilized route to the iminothiolane core involves the chemical modification of a pre-existing thiolane ring. A prominent example is the synthesis of 2-iminothiolane (B1205332) (commonly known as Traut's reagent), an isomer of 1-iminothiolane, from γ-thiolactones. The reaction of a thiolactone with an amine or an ammonia (B1221849) equivalent can convert the endocyclic ester group into an imine. acs.orgcore.ac.uk This transformation is central to the use of 2-iminothiolane in bioconjugation, where it reacts with primary amines on proteins to introduce thiol groups. mdpi.comnih.govrsc.org

The synthesis of 2-iminothiolane hydrochloride itself is typically achieved by reacting γ-butyrolactone with hydrogen sulfide (B99878) and ammonia under pressure, or through the reaction of γ-thiolactone with ammonia. This highlights the conversion of a thiolactone to a cyclic imine as a key transformation. The reactivity of iminiumthiolactones (ITLs) is noted to be much higher than that of thiolactones, underscoring the utility of this functional group transformation. acs.org This general principle can be applied to the synthesis of the 1-iminothiolane core from a corresponding thiolactone precursor.

| Strategy | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Ring-Closure | γ-mercapto nitrile or γ-halo thioamide | Intramolecular cyclization | researchgate.netresearchgate.net |

| Transformation | γ-Thiolactone | Amination/Imination of the lactone carbonyl | acs.orgcore.ac.uk |

| Transformation | Tetrahydrothiophene derivative | Direct imination of the sulfur atom | organic-chemistry.org |

Oxidation Pathways to Form the Sulfoxide (B87167) Moiety

The conversion of the 1-iminothiolane core to 1-iminothiolane 1-oxide is achieved through the oxidation of the sulfur atom. This step is critical and requires careful control to ensure selectivity.

The direct oxidation of a 1-iminothiolane is a primary route to obtaining this compound. Sulfilimines, the class of compounds to which 1-iminothiolane belongs, can be oxidized to the corresponding sulfoximines (a higher oxidation state), indicating that the sulfur atom is susceptible to oxidation. organic-chemistry.orgresearchgate.net The challenge lies in stopping the oxidation at the sulfoxide stage. The S-N bond in sulfilimines is generally more polarized and reactive than the S-O bond in sulfoxides. nih.govacs.org

Various oxidizing agents can be employed for this transformation. In related systems, reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based oxidants are used. The choice of solvent and reaction conditions is crucial, as unwanted side reactions, such as over-oxidation to the sulfone or hydrolysis of the imine, can occur. For example, in the synthesis of N-cyano sulfilimines, unwanted sulfur oxidation was observed as a competing reaction, demonstrating the feasibility of this transformation under certain conditions. nih.govacs.org

Chemoselectivity in the oxidation of 1-iminothiolane is paramount. The goal is to oxidize the sulfur atom to a sulfoxide without affecting the imine double bond or other functional groups. This is typically achieved by using mild oxidizing agents and carefully controlling the stoichiometry and temperature of the reaction.

Stereoselectivity is also a key consideration, as the oxidation creates a stereogenic center at the sulfur atom. The orientation of the oxygen atom relative to the plane of the ring and the substituent on the imine nitrogen can result in syn or anti diastereomers. The stereochemical outcome of the oxidation can be influenced by the steric hindrance of the substituents on the ring and the nitrogen atom. In the oxidation of related chiral six-membered cyclic sulfides, a 9:1 anti-diastereoselectivity was observed, indicating that inherent structural biases can direct the approach of the oxidizing agent. organic-chemistry.org Furthermore, the oxidation of chiral sulfoxides to sulfoximines has been shown to proceed with retention of configuration at the sulfur center, suggesting that once a chiral sulfilimine is formed, its oxidation to the sulfoxide can be stereospecific. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Enantiomers

Accessing enantiomerically pure this compound requires a stereoselective synthetic approach. This can be accomplished either by the asymmetric oxidation of the achiral 1-iminothiolane precursor or by constructing the chiral sulfilimine from chiral starting materials, followed by a diastereoselective oxidation.

Significant progress has been made in the asymmetric synthesis of sulfilimines. Chiral catalysts, particularly those based on rhodium, have been successfully employed. Ellman and co-workers developed a chiral dirhodium-catalyzed asymmetric S-alkylation of sulfenamides with α-diazo esters to prepare chiral sulfilimines. researchgate.net Bolm and colleagues have also reported Rh(II)-catalyzed imination procedures. organic-chemistry.org These methods provide access to chiral, non-racemic sulfilimines which are direct precursors to the target molecule. Another approach involves the use of chiral aminating agents, such as optically active nitridomanganese(V) complexes, to convert sulfides into chiral sulfinimides with up to 92% enantiomeric excess (ee). organic-chemistry.org

Once the chiral 1-iminothiolane is synthesized, the subsequent oxidation to the sulfoxide must be controlled to preserve the stereochemical integrity at the sulfur atom. As mentioned, such oxidations often proceed with retention of configuration. Therefore, the stereoselective synthesis of the sulfilimine precursor is the most critical step for obtaining enantiopure this compound.

| Strategy | Methodology | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Imination | Asymmetric S-alkylation of sulfenamides | Chiral dirhodium catalysts | Chiral sulfilimines | researchgate.net |

| Asymmetric Imination | Electrophilic amination of sulfides | Chiral nitridomanganese(V) complexes | Chiral sulfinimides (related structures) | organic-chemistry.org |

| Diastereoselective Oxidation | Oxidation of a pre-existing chiral sulfilimine | Standard oxidizing agents (e.g., m-CPBA) | Chiral sulfoxide (often with retention of configuration) | organic-chemistry.org |

Atom-Economical and Sustainable Synthetic Approaches

The pursuit of atom-economical and sustainable synthetic routes to this compound and its precursors is driven by the broader chemical industry's shift towards greener methodologies. These approaches aim to maximize the incorporation of atoms from reactants into the final product, minimize waste, and utilize less hazardous reagents and solvents.

Key precursors to this compound are cyclic sulfides, such as tetrahydrothiophene. Sustainable syntheses for thiophene derivatives, which can be hydrogenated to thiolanes, have been developed. Some modern protocols are notable for their sustainability, featuring solvent-free conditions which significantly reduce the environmental impact, measured by a low E-factor (Environmental factor). ua.es Such methods may involve the reaction of appropriate precursors with elemental sulfur, catalyzed by recyclable agents like functionalized imidazolium (B1220033) salts, which can be performed without inert atmospheres. ua.es Other green approaches for synthesizing thiophene derivatives, the structural class of the precursor, include using room-temperature ionic liquids as environmentally benign solvents. mdpi.com

The conversion of the thiolane precursor to the target sulfoximine (B86345) is a critical step where sustainable methods have seen significant development. Historically, the synthesis of sulfoximines sometimes involved hazardous reagents like in situ generated hydrazoic acid, which is highly toxic and potentially explosive, limiting its use to a very small scale. youtube.com Modern, safer alternatives have become the standard. A landmark development in the field is the direct, one-pot conversion of a thioether (sulfide) to an NH-sulfoximine. youtube.comnih.gov This method typically employs an oxidant, such as (diacetoxyiodo)benzene (B116549), and a simple, non-hazardous source of ammonia, like ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297). youtube.comnih.govtaylorandfrancis.com This approach is advantageous as it performs a simultaneous transfer of both an oxygen and an NH group to the sulfur atom of the thiolane. taylorandfrancis.com

The reaction mechanism for this transformation is proposed to proceed through the formation of a highly reactive iodonitrene intermediate. nih.govorgsyn.org Ammonia, provided by a source like ammonium carbamate, reacts with the hypervalent iodine reagent to form an iminoiodinane, which is then oxidized to the iodonitrene that subsequently reacts with the sulfide. nih.gov These reactions are often performed in common organic solvents like methanol (B129727) at room temperature, demonstrating excellent functional group tolerance. nih.gov The use of ammonium carbamate is particularly convenient, and it can be substituted with commercial solutions of ammonia in methanol. nih.gov

| Method/Approach | Key Reagents | Solvent(s) | Key Sustainability Features |

| One-Pot Sulfide to NH-Sulfoximine | Sulfide, (Diacetoxyiodo)benzene, Ammonium Carbamate/Acetate | Methanol, Toluene, MeCN | Avoids hazardous reagents (e.g., hydrazoic acid); convenient ammonia source; often proceeds at room temperature. youtube.comnih.gov |

| Rh(II)-Catalyzed Imination of Sulfoxides | Sulfoxide, Sulfonylamides, Iodobenzene diacetate, MgO, Rh(II) catalyst | Non-specified | High-yield, does not require dry solvents or inert atmosphere; oxidation occurs with retention of configuration. organic-chemistry.org |

| Solvent-Free Thiophene Synthesis | Aryl methyl ketones, Elemental sulfur, Imidazolium salt catalyst | None (Solvent-free) | High atom economy; low E-factor; recyclable catalyst; no need for inert atmosphere. ua.es |

| Ionic Liquid-Mediated Polymerization | Thiophene-derivative monomer, Tyrosine | Ionic Liquid (BMIM)TFSI | Use of non-volatile, recyclable ionic liquid as a green solvent alternative to volatile organic compounds (VOCs). mdpi.com |

This table summarizes various sustainable and atom-economical approaches relevant to the synthesis of this compound and its precursors, highlighting the reagents and key green chemistry principles.

Preparative Scale Synthesis and Purification Techniques

Translating a synthetic methodology from a laboratory scale to a preparative scale (producing gram-level quantities or more) is essential for practical applications. This process requires robust reactions that maintain efficiency and yield when scaled up, along with reliable purification methods to isolate the product in high purity.

Preparative Scale Synthesis

The synthesis of thiophene derivatives, precursors to the thiolane ring, has been shown to be effective on a preparative scale using sustainable, solvent-free methods. ua.es For the crucial step of forming the sulfoximine, modern methods are designed with scalability in mind. The one-pot conversion of sulfides to NH-sulfoximines using (diacetoxyiodo)benzene and an ammonia source is a viable option for larger scale synthesis due to its operational simplicity and the use of non-explosive reagents. youtube.com The ability to perform such syntheses is critical for applications such as supplying material for clinical trials of sulfoximine-containing drug candidates, demonstrating the industrial relevance of these scalable methods. youtube.com While specific preparative scale data for this compound is not detailed, protocols for related structures provide a blueprint. For instance, the synthesis of other heterocyclic compounds has been successfully performed on a 1.0-gram substrate scale, achieving high turnover numbers for the catalyst. scispace.com

A general procedure for a preparative scale synthesis would involve reacting the thiolane precursor in a suitable solvent, such as methanol, with the appropriate molar equivalents of the oxidant and ammonia source. The reaction progress would be monitored, and upon completion, a straightforward workup would be performed to obtain the crude product.

Purification Techniques

The purification of this compound, like other sulfoximines, typically relies on standard chromatographic techniques. Following the synthetic workup, the crude product is often subjected to column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and reaction byproducts. orgsyn.org

The progress of the purification can be monitored by thin-layer chromatography (TLC), where the product will have a different retention factor (Rf) compared to the starting materials. For example, in the synthesis of a sulfoximine, the product (Rf = 0.19) was clearly separable from the starting sulfoxide (Rf = 0.31). orgsyn.org The choice of eluent (solvent system) for chromatography is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the ratio adjusted to achieve optimal separation. orgsyn.org After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound. In some cases, the product can be obtained as a crystalline solid, which may be further purified by recrystallization. sigmaaldrich.com

| Step | Description | Example Reagents/Solvents |

| 1. Reaction Setup | The thiolane precursor is dissolved in a suitable solvent in a reaction vessel of appropriate size for the intended scale. | Tetrahydrothiophene, Methanol |

| 2. Reagent Addition | The oxidant and ammonia source are added to the solution. The reaction may be stirred at room temperature or heated as necessary. | (Diacetoxyiodo)benzene, Ammonium carbamate |

| 3. Reaction Workup | Upon completion, the reaction mixture is quenched, and the solvent is removed. The residue is then extracted into an organic solvent and washed with aqueous solutions to remove inorganic byproducts. | Dichloromethane, Water, Brine |

| 4. Drying & Concentration | The organic layer containing the crude product is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. | Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) |

| 5. Purification | The crude product is purified by column chromatography on silica gel. Fractions are collected and analyzed by TLC. | Silica Gel, Hexane/Ethyl Acetate gradient |

| 6. Isolation | Fractions containing the pure product are combined, and the solvent is evaporated to yield the final, purified this compound. | N/A |

This table outlines a general workflow for the preparative scale synthesis and purification of this compound based on modern synthetic methods for sulfoximines.

Advanced Spectroscopic and Spectrometric Characterization of 1 Iminothiolane 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Iminothiolane 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H-NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons in the molecule. The thiolane ring contains two sets of methylene (B1212753) protons (at the Cα and Cβ positions relative to the sulfur atom), and the imino group contains a proton.

The protons on the carbon atoms adjacent to the electron-withdrawing sulfoximine (B86345) group (α-protons) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons on the β-carbons. The proton attached to the imino nitrogen (N-H) would likely appear as a broad signal, with a chemical shift that is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| α-CH₂ | ~3.0 - 3.5 | Triplet or Multiplet |

| β-CH₂ | ~2.1 - 2.6 | Multiplet |

| N-H | Variable (e.g., ~3.0 - 5.0) | Broad Singlet |

In the ¹³C-NMR spectrum, each carbon atom in a unique electronic environment will produce a distinct signal. For this compound, two signals are anticipated for the carbon framework of the thiolane ring. The carbon atom of the imino group (C=N) is not present in this structure, which is a sulfoximine.

Similar to the proton spectrum, the α-carbon, being directly attached to the sulfoximine group, will be significantly shifted downfield. The β-carbon will resonate at a higher field.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| α-C | ~50 - 55 |

| β-C | ~25 - 30 |

To gain deeper insight into the heteroatoms within this compound, multi-nuclear NMR studies would be employed.

¹⁵N-NMR: This technique would be crucial for characterizing the nitrogen environment of the imino group. A single resonance would be expected, and its chemical shift would help to confirm the N-S bonding arrangement within the sulfoximine moiety.

¹⁷O-NMR: As an NMR-active isotope of oxygen, ¹⁷O-NMR could directly probe the oxygen atom of the sulfoxide (B87167) group. However, due to the quadrupolar nature of the ¹⁷O nucleus and its low natural abundance, the signal is expected to be broad, and isotopic enrichment might be necessary for detection.

³³S-NMR: The sulfur atom at the core of the molecule could be studied using ³³S-NMR. Like ¹⁷O, ³³S is a quadrupolar nucleus with low sensitivity, making the experiment challenging. The resulting chemical shift would provide valuable information about the oxidation state and coordination environment of the sulfur.

No experimental data for these nuclei in this compound are currently documented in readily accessible literature.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the α- and β-protons, confirming that they are on adjacent carbons and thus spin-spin coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the downfield proton signal to the downfield carbon signal (α-position) and the upfield proton signal to the upfield carbon signal (β-position).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For instance, it could show correlations from the β-protons to the α-carbon, further confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between atoms. It could be used to investigate the conformation of the five-membered ring, for example, by showing through-space interactions between protons on the same side of the ring.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

FTIR spectroscopy is a rapid and informative method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key expected vibrational modes include the N-H stretch of the imine, C-H stretches of the methylene groups, and the highly characteristic S=O and S=N stretches of the sulfoximine group.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | R=N-H | ~3300 - 3400 | Medium |

| C-H Stretch | -CH₂- | ~2850 - 2960 | Medium-Strong |

| S=O Stretch | Sulfoximine | ~1220 - 1240 | Strong |

| S=N Stretch | Sulfoximine | ~1120 - 1140 | Strong |

| C-N Stretch | - | ~1000 - 1250 | Medium |

| C-S Stretch | Thiolane | ~600 - 800 | Weak-Medium |

Compound Index

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful technique for probing the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical bonding. horiba.com It is complementary to infrared (IR) spectroscopy, as vibrations that are weak or inactive in IR may be strong and readily observed in Raman spectra, and vice versa. researchgate.net For this compound, Raman analysis would provide a characteristic fingerprint based on its unique structural features.

The analysis of a crystalline sample of this compound would involve solving the potential energy function of the crystal lattice to understand the motion of each atom. The resulting spectrum would display a series of bands, each corresponding to a specific vibrational mode. Key expected vibrations would include the S=O stretching frequency, C-S stretching, C-N imine stretching, and various bending and deformation modes of the five-membered thiolane ring. The position, intensity, and width of these peaks are indicative of the molecular structure and the crystalline environment. For instance, the presence of strong, sharp peaks would suggest a well-ordered crystalline material, whereas broad features could indicate amorphous content or disorder.

Illustrative Data Table: The following table is a hypothetical representation of Raman data that could be obtained for this compound and is for illustrative purposes only, as specific experimental data is not publicly available.

| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment | Relative Intensity |

| ~1050 | S=O Stretch | Strong |

| ~1650 | C=N Stretch | Medium |

| ~700 | C-S Stretch | Medium |

| ~2900 | C-H Stretch | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. By measuring the molecular ion's mass with very high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. chemicalbook.com For this compound (C₄H₇NOS), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. dss.go.thresearchgate.net This technique is also invaluable for identifying potential byproducts or impurities, such as over-oxidation to the corresponding sulfone. dss.go.th

Illustrative Data Table: The following table is a hypothetical representation of HRMS data for this compound and is for illustrative purposes only.

| Ion Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | 118.0321 | 118.0323 | 1.7 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. wikipedia.orgambeed.com In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺) would be isolated, subjected to collision-induced dissociation (CID), and the resulting product ions detected. rawpeg.com The fragmentation pattern is predictable and provides a roadmap of the molecule's connectivity. Cleavage of the N-glycosidic bond is a prominent process observed upon gas-phase activation of oligonucleotides. wikipedia.org For this compound, characteristic losses, such as the loss of the sulfoxide group (SO) or ethylene, would be expected. Analyzing these fragmentation pathways allows for the confirmation of the ring structure and the positions of the imino and oxide functional groups. chemicalbook.com

Illustrative Data Table: The following table is a hypothetical representation of MS/MS fragmentation data for the [M+H]⁺ ion of this compound and is for illustrative purposes only.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 118.0 | 70.0 | SO |

| 118.0 | 90.0 | C₂H₄ |

| 70.0 | 42.0 | C₂H₂ |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional structure of crystalline solids at an atomic level. science.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous structural information for a molecule. crystallography.net This technique requires a high-quality, single crystal of the compound, typically at least 0.02 mm in size. pnas.org The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. science.gov

For this compound, an SC-XRD analysis would yield precise data on bond lengths (e.g., S=O, C-S, C=N), bond angles, and torsional angles. pnas.org This information would definitively establish the conformation of the five-membered ring (e.g., envelope or twist conformation) and the stereochemistry at the sulfur atom. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice, which dictates the crystal packing. science.gov

Illustrative Data Table: The following table is a hypothetical representation of crystallographic data that could be obtained for this compound and is for illustrative purposes only.

| Parameter | Value |

| Chemical Formula | C₄H₇NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 11.54 |

| β (°) | 98.7 |

| Volume (ų) | 545.2 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used to analyze polycrystalline (powdered) samples. It is particularly useful for identifying the crystalline phases present in a bulk sample and assessing its purity. While single-crystal XRD analyzes one specific crystal, PXRD provides an average diffraction pattern from a large number of randomly oriented crystallites.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, the PXRD pattern could be used to confirm that a bulk synthesized sample consists of a single crystalline phase. The positions and intensities of the diffraction peaks could be compared against a pattern calculated from single-crystal XRD data to verify the bulk material's structural integrity. Any additional peaks would indicate the presence of impurities or different polymorphic forms.

Illustrative Data Table: The following table is a hypothetical representation of the most intense peaks from a powder XRD pattern for this compound and is for illustrative purposes only.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 15.4 | 5.75 | 100 |

| 21.9 | 4.06 | 85 |

| 25.1 | 3.55 | 60 |

| 30.9 | 2.89 | 75 |

Photoelectron Spectroscopy (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.comcnrs.fr The technique is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. cnrs.frthermofisher.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is also influenced by the element's chemical environment (its oxidation state and bonding partners), an effect known as a "chemical shift". cnrs.frthermofisher.com

For the analysis of this compound, XPS would provide crucial information regarding its surface composition and the oxidation states of its constituent elements: Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). The analysis is performed under ultra-high vacuum conditions. wikipedia.org An XPS survey scan would first be conducted to identify all the elements present on the surface. Following this, high-resolution scans of the core level peaks for each element (C 1s, N 1s, O 1s, S 2p) would be acquired.

The position and shape of these peaks reveal detailed chemical state information. cnrs.fr For instance, the S 2p peak would be of particular interest. The binding energy for sulfur in a sulfoxide (S=O) group would be significantly higher than for sulfur in a thiol or thioether due to the increased oxidation state. This allows for direct confirmation of the 1-oxide structure. Similarly, the N 1s peak would confirm the presence of the imino group (=NH), and its binding energy would be distinct from other nitrogen functionalities like amines or amides. The C 1s spectrum could be deconvoluted to distinguish between the different carbon environments within the thiolane ring. The O 1s peak would correspond to the sulfoxide oxygen.

The peak areas, when corrected with relative sensitivity factors, are used to calculate the atomic concentrations of the elements on the surface, verifying the stoichiometry of the compound. cnrs.fr Any surface contamination, often in the form of adventitious carbon or other oxides, can also be identified and quantified. wikipedia.org

Below is a hypothetical data table representing plausible XPS results for a purified sample of this compound.

| Element | Core Level | Expected Binding Energy (eV) | Expected Atomic Concentration (%) | Inferred Oxidation State / Chemical Environment |

|---|---|---|---|---|

| Carbon | C 1s | ~285.0 - 286.5 | 57.1 | C-C, C-S, C-N |

| Nitrogen | N 1s | ~399.0 - 401.0 | 14.3 | Imino (=NH) |

| Oxygen | O 1s | ~531.0 - 533.0 | 14.3 | Sulfoxide (S=O) |

| Sulfur | S 2p | ~166.0 - 168.0 | 14.3 | Sulfoxide (+2) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org Circular Dichroism (CD) is the most prominent of these techniques, measuring the difference in absorption of left- and right-handed circularly polarized light by an optically active molecule. wikipedia.orglibretexts.org This differential absorption (ΔA) is non-zero only for chiral molecules and occurs within their absorption bands. wikipedia.org The resulting CD spectrum is a plot of this difference as a function of wavelength.

The this compound molecule is chiral, with the stereocenter located at the sulfur atom, which can exist in either an (R) or (S) configuration. These two enantiomers are non-superimposable mirror images and will interact with plane-polarized light to rotate it in opposite directions. Crucially, they will also produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will produce no CD signal.

CD spectroscopy is therefore an ideal method for the enantiomeric characterization of this compound. By measuring the CD spectrum of a sample, one can determine its enantiomeric excess (ee) and absolute configuration. The latter is often achieved by comparing the experimental spectrum to one predicted by quantum mechanical calculations. nih.gov The technique is particularly sensitive to the molecule's conformation and three-dimensional structure. libretexts.org Electronic transitions, such as the n → π* and π → π* transitions associated with the C=N and S=O chromophores in the molecule, are typically observed in the far-UV region of the spectrum (190-250 nm) and give rise to characteristic CD signals. researchgate.net

The data from a CD experiment is typically reported as molar ellipticity [θ], which normalizes the signal for concentration and path length, allowing for comparisons between different samples and instruments.

Below is a hypothetical data table illustrating the expected CD spectral features for the two enantiomers of this compound.

| Enantiomer | Wavelength of Maximum/Minimum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |

|---|---|---|---|

| (R)-1-Iminothiolane 1-oxide | ~210 | -15,000 | π → π |

| ~240 | +9,000 | n → π | |

| (S)-1-Iminothiolane 1-oxide | ~210 | +15,000 | π → π |

| ~240 | -9,000 | n → π |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways and Proposed Mechanisms

The reactivity of 1-Iminothiolane 1-oxide is dictated by the interplay of its three key functional groups: the imine (C=N), the sulfoxide (B87167) (S=O), and the strained five-membered ring. The sulfoxide group acts as an electron-withdrawing group, influencing the electrophilicity of both the sulfur atom and the imine carbon.

The primary mode of reactivity for cyclic imino esters and related compounds involves nucleophilic attack at the electrophilic imine carbon. This pathway is well-established for the analogous compound 2-Iminothiolane (B1205332) (Traut's Reagent), which is widely used for introducing thiol groups into proteins by reacting with primary amines. thermofisher.compubcompare.ai

A similar mechanism is proposed for this compound. A nucleophile (Nu:), such as a primary amine, attacks the imine carbon, leading to a tetrahedral intermediate. Subsequent ring-opening would yield a functionalized sulfinamide. The reaction is initiated by the nucleophilic attack on the imine carbon, which is rendered more electrophilic by the adjacent electron-withdrawing sulfoxide group.

Proposed Mechanism: Nucleophilic Acyl Substitution-like Reaction

Nucleophilic Attack: A nucleophile, for example, the amino group of a peptide, attacks the imine carbon. thermofisher.com

Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring Opening: The C-S bond cleaves, opening the ring to release a stable, functionalized product containing a sulfinamide moiety. In an analogous reaction with 2-Iminothiolane, this step introduces a free sulfhydryl group. rawpeg.comnih.gov

The sulfur atom of the sulfoxide group is also an electrophilic center and can be subject to nucleophilic attack, particularly by strong nucleophiles. This could lead to displacement of the imine functionality or other complex rearrangements, though this pathway is generally considered less favorable than attack at the imine carbon under typical bioconjugation conditions. biosyn.com

The imine nitrogen and the sulfoxide oxygen both possess lone pairs of electrons and can act as Lewis bases, reacting with electrophiles such as protons or Lewis acids. Activation at these sites can significantly alter the molecule's reactivity.

Activation of the Imine: Protonation or coordination of a Lewis acid to the imine nitrogen would dramatically increase the electrophilicity of the imine carbon, making it more susceptible to attack by even weak nucleophiles.

Activation of the Sulfoxide: The sulfoxide oxygen can be activated by electrophiles. For example, in related sulfilimines, activation with reagents like oxalyl chloride can initiate a Pummerer-type reaction, leading to the formation of an α-functionalized sulfide (B99878). nih.gov While this specific reaction may require an adjacent abstractable proton not present in the saturated this compound ring, it demonstrates a key reactivity pattern for activated sulfilimines and sulfoxides.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are typically unaffected by catalysts or changes in solvent polarity. msu.edu While the saturated ring of this compound itself is not primed for common pericyclic reactions, its unsaturated analogs or intermediates derived from it could participate in such transformations.

A notable example from related systems is the 6π-electrocyclization of 2,5-dihydrothiophene-derived sulfilimines. nih.govacs.org In this process, a sulfilimine intermediate undergoes a 6π-electrocyclization followed by a ring-contraction to yield highly substituted pyrroles. nih.gov This reaction highlights the potential for the broader class of cyclic sulfilimines to engage in sophisticated, thermally or photochemically induced rearrangements. Another potential transformation for related structures is the aksci.com-sigmatropic rearrangement, which is known for allylic sulfoxides and sulfur ylides. msu.edu

Kinetic Studies and Rate Law Determination

Specific kinetic data for reactions involving this compound is not available. However, a kinetic analysis for its reaction with a nucleophile, such as a primary amine (R-NH₂), could be performed using standard techniques like HPLC or spectroscopy. For example, the rate of reaction could be monitored by observing the disappearance of the starting material or the appearance of the product over time.

Rate = k [this compound] [R-NH₂]

Where k is the second-order rate constant. The value of k would depend on the nucleophilicity of the amine, the temperature, and the solvent. rsc.orgrsc.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a kinetic study to determine the rate law.

| Experiment | Initial [this compound] (M) | Initial [R-NH₂] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.010 | 0.010 | 1.5 x 10⁻⁵ |

| 2 | 0.020 | 0.010 | 3.0 x 10⁻⁵ |

| 3 | 0.010 | 0.020 | 3.0 x 10⁻⁵ |

This table is for illustrative purposes only.

Thermodynamic Parameters of Reactions

The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The key parameters—enthalpy (ΔH) and entropy (ΔS)—provide deeper insight into the reaction energetics.

A hypothetical table of thermodynamic parameters for the reaction is presented below.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| ΔG‡ (Activation Energy) | +15 kcal/mol | Energy barrier to be overcome for the reaction to proceed. |

| ΔG (Gibbs Free Energy) | -5 kcal/mol | Indicates a spontaneous, thermodynamically favorable reaction. |

| ΔH (Enthalpy) | -7 kcal/mol | Indicates the reaction is exothermic and releases heat. |

| TΔS (Entropy) | -2 kcal/mol | Indicates a slight increase in order (two reactants to one product). |

This table contains illustrative, hypothetical values.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcomes of reactions involving this compound and its derivatives are of significant interest, particularly in the synthesis of complex molecules where control of stereochemistry is paramount. While specific studies on the diastereoselectivity of reactions directly involving the parent this compound are not extensively documented in the literature, valuable insights can be drawn from investigations into structurally analogous cyclic sulfoximines. The principles governing stereocontrol in these related systems provide a strong predictive framework for the behavior of this compound.

Research into the synthesis of benzo-fused cyclic sulfoximines, which share the core five-membered ring structure with an oxidized sulfur atom and an imine group, has demonstrated that high levels of diastereoselectivity can be achieved. One notable example is the [3+2] cycloaddition reaction between N-tert-butanesulfinyl imines and arynes. cas.cnrsc.orgcas.cn This reaction proceeds with excellent diastereocontrol, affording the desired cyclic sulfoximines with a high degree of stereoselectivity. cas.cnrsc.orgcas.cn The stereochemical outcome is largely dictated by the chiral auxiliary, the N-tert-butanesulfinyl group, which directs the approach of the aryne.

In a study by Hu and colleagues, the reaction of various enantiopure N-tert-butanesulfinyl (TBS) imines with in situ-generated arynes consistently yielded the corresponding cycloaddition products with high diastereomeric ratios (dr > 99:1). cas.cn The absolute configuration of the resulting cyclic sulfoximines was confirmed by X-ray crystallography, revealing that the reaction proceeds with retention of configuration at the sulfur atom. cas.cn This high level of stereocontrol underscores the potential for developing highly stereoselective transformations based on the this compound scaffold.

The following interactive data table summarizes the diastereoselectivity observed in the [3+2] cycloaddition reactions of various N-TBS imines with different aryne precursors, providing a model for the expected stereochemical outcomes in analogous reactions with this compound derivatives.

Furthermore, the synthesis of chiral α-trisubstituted thioamides, which can be precursors to 2-iminobenzothiolanes, has been reported to yield a 1:1 mixture of diastereomers. nih.govacs.org This suggests that reactions at the α-carbon of the thiolane ring in this compound could also lead to the formation of diastereomers. The development of stereoselective methods to control the configuration at this center would be a valuable contribution to the synthetic utility of this class of compounds.

While the direct study of stereochemical outcomes for this compound remains an area for further exploration, the high diastereoselectivity observed in analogous cyclic sulfoximine (B86345) systems provides a strong indication that similar levels of stereocontrol are achievable. cas.cnrsc.orgcas.cn Future work will likely focus on applying these principles to develop novel asymmetric transformations involving this compound and its derivatives, expanding their application in stereoselective synthesis.

Theoretical and Computational Chemistry of 1 Iminothiolane 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. For 1-Iminothiolane 1-oxide, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) would be employed to calculate the equilibrium geometry, bond lengths, bond angles, and dihedral angles. From these calculations, thermodynamic properties such as enthalpy, Gibbs free energy, and electronic energy could be determined.

Ab Initio Methods (e.g., Coupled Cluster, MP2) for High-Accuracy Predictions

For more accurate energy and property predictions, ab initio ("from the beginning") methods are used. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. These methods would be used to perform single-point energy calculations on the DFT-optimized geometry to obtain a more precise value for the molecule's energy. While computationally expensive, these high-level calculations provide benchmark data against which less costly methods are often compared.

Electron Correlation Theories and Multireference Methods for Complex Electronic States

Electron correlation refers to the interaction between electrons in a molecule. While methods like DFT and Coupled Cluster account for this (known as dynamic correlation), some molecules with complex electronic structures (e.g., radicals, excited states, or bond-breaking processes) may require multireference methods. These methods, such as Complete Active Space Self-Consistent Field (CASSCF) or Multireference Configuration Interaction (MRCI), are necessary when a single electronic configuration is insufficient to describe the wavefunction. For this compound, such methods would be crucial if studying its excited states or reaction pathways involving diradical intermediates.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound moves and changes shape over time. This would be particularly useful for exploring its conformational landscape, identifying different stable or metastable shapes (conformers), and understanding the energy barriers between them. MD simulations, often performed in a simulated solvent to mimic experimental conditions, provide insight into the molecule's flexibility and interactions with its environment.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, calculations could predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the NMR spectrum. These predictions are invaluable for confirming the structure of a synthesized compound.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This analysis helps to identify the characteristic vibrational modes of the molecule's functional groups.

Computational Studies of Reaction Mechanisms and Energy Surfaces

Theoretical studies can be employed to investigate the reactivity of this compound. This involves mapping out the potential energy surface for a given reaction. By locating transition state structures and calculating the activation energies, chemists can predict reaction pathways, understand reaction kinetics, and rationalize product distributions. For instance, studies could explore its behavior as a nucleophile or electrophile, or its thermal stability and decomposition pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The stability and reactivity of this compound are of fundamental interest. Computational chemistry offers robust methods to explore potential reaction pathways, such as thermal decomposition or oxidation. A critical aspect of this exploration is the identification of transition states, which represent the highest energy point along a reaction coordinate.

Transition state localization for reactions involving this compound is typically initiated by proposing a plausible reaction mechanism. For instance, in a hypothetical thermal decomposition, one might hypothesize the cleavage of the S-N bond. Using quantum mechanical methods, such as Density Functional Theory (DFT), the geometry of the transition state is optimized. This process involves finding a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis.

Once a transition state is successfully located, Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. nih.gov The IRC path is the mass-weighted steepest descent path on the potential energy surface, providing a detailed view of the geometric changes that occur during the reaction. nih.gov

For a hypothetical ring-opening reaction of this compound, the IRC analysis would visualize the progressive breaking of the S-N or S-C bond and the subsequent relaxation of the molecular geometry to form the final products. This detailed mapping is invaluable for understanding the intricate mechanistic details of the transformation.

Table 1: Hypothetical IRC Analysis Data for a Ring-Opening Reaction of this compound

| Reaction Coordinate | S-N Bond Length (Å) | S-C Bond Length (Å) | Relative Energy (kcal/mol) |

| Reactant | 1.65 | 1.85 | 0.0 |

| Transition State | 2.10 | 1.84 | +35.2 |

| Product | 2.80 (cleaved) | 1.83 | -15.8 |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic systems. It is intended to demonstrate the type of information obtained from an IRC analysis.

Activation Energy and Reaction Barrier Calculations

A key outcome of transition state analysis is the calculation of the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Computational methods allow for the precise calculation of these energy barriers. For this compound, this could be applied to various potential reactions, such as its isomerization, oxidation at the sulfur atom, or reaction with a biological nucleophile. The choice of computational method and basis set is crucial for obtaining accurate activation energies. High-level ab initio methods or DFT with appropriate functionals are commonly employed for this purpose.

The Arrhenius equation demonstrates the relationship between the activation energy and the rate constant of a reaction, highlighting the importance of this calculated parameter in predicting chemical reactivity. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (Ea) (kcal/mol) |

| Thermal Decomposition | B3LYP | 6-311+G(d,p) | 42.5 |

| Oxidation at Sulfur | M06-2X | def2-TZVP | 28.1 |

| Nucleophilic Attack at Sulfur | ωB97X-D | cc-pVTZ | 15.7 |

Note: This table contains hypothetical data to illustrate the application of computational methods for determining activation energies. The values are representative of what might be expected for such reactions.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. ekb.egresearchgate.netnih.govmedwinpublishers.com These models are instrumental in drug discovery and development for predicting the activity of new compounds. For a class of compounds like derivatives of this compound, QSAR can be a powerful tool to guide the synthesis of new analogues with potentially enhanced biological effects.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov

For this compound derivatives, a QSAR study might explore their potential as enzyme inhibitors. Descriptors could include the electrostatic potential at the sulfoximine (B86345) nitrogen, the shape of the molecule, and its lipophilicity. The resulting QSAR model could then be used to predict the inhibitory activity of yet-unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 3: Illustrative QSAR Model for Hypothetical Enzyme Inhibition by this compound Derivatives

| Derivative | Experimental IC50 (µM) | Calculated logP | Electrostatic Potential at N (a.u.) | Predicted IC50 (µM) |

| Parent | 15.2 | 0.85 | -0.45 | 14.8 |

| 4-Methyl | 12.5 | 1.25 | -0.47 | 12.9 |

| 4-Chloro | 8.9 | 1.55 | -0.42 | 9.2 |

| 4-Methoxy | 18.1 | 0.70 | -0.49 | 17.5 |

Note: The data in this table is hypothetical and serves to illustrate the components of a QSAR study. The predicted values are generated from a fictional QSAR equation for demonstrative purposes.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases for "this compound," it has been determined that there is no available information on its use in derivatization and functionalization strategies. The requested article, structured around the specific applications of this compound, cannot be generated as the compound itself is not described in the context of the provided outline.

Research consistently retrieves information for a related but chemically distinct compound, 2-Iminothiolane (B1205332) (also known as Traut's Reagent). This reagent is a cyclic thioimidate used extensively to introduce sulfhydryl (-SH) groups onto primary amines in various substrates. However, it lacks the sulfoxide (B87167) moiety that defines "this compound." The presence of the sulfoxide group would significantly alter the chemical properties and reactivity of the molecule, making the data for 2-Iminothiolane inapplicable to the requested subject.

Therefore, the following sections of the requested article cannot be completed due to the absence of relevant research findings for "this compound":

Derivatization and Functionalization Strategies Using 1 Iminothiolane 1 Oxide

Exploitation as a Precursor for Diverse Organosulfur Compounds

Without any scientific sources detailing the synthesis, reactivity, or application of "1-Iminothiolane 1-oxide," generating the requested content would not be possible.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Synthetic Auxiliary in Complex Molecule Synthesis

While no specific use of 1-iminothiolane 1-oxide as a synthetic auxiliary has been documented, its structure suggests potential utility. A synthetic auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemistry or regioselectivity of a reaction, after which it is removed. The chiral sulfur center in this compound could theoretically serve as a stereochemical controller in asymmetric synthesis, guiding the formation of specific enantiomers or diastereomers of a target molecule. However, without experimental data, this remains a speculative application.

Role in the Construction of Sulfur-Containing Heterocyclic Systems

Sulfur-containing heterocycles are crucial components in many pharmaceuticals and functional materials. Compounds with reactive sulfur and nitrogen functionalities often serve as building blocks for these complex ring systems. Theoretically, the strained ring and the sulfoxide (B87167) group of this compound could make it a reactive precursor for constructing larger sulfur-containing heterocyclic frameworks through ring-opening or cycloaddition reactions. There are many established methods for synthesizing sulfur heterocycles using various starting materials, but none that report the use of this compound.

Applications in Polymer Science and Advanced Materials

The application of this compound in polymer science is entirely hypothetical. Its bifunctional nature, containing both an imine and a sulfoxide, could theoretically allow it to be used in polymer chemistry.

Incorporation into Polymer Backbones or Side Chains

In theory, if this compound could be synthesized, its reactive imine group might allow for its incorporation into polymer structures. This could be achieved by reacting it with monomers containing complementary functional groups, potentially embedding the thiolane sulfoxide unit into either the main polymer chain or as a pendant side chain. Such an incorporation could impart specific properties, such as altered polarity, thermal stability, or metal-coordinating ability, to the resulting polymer.

Design of Cross-linking Agents for Polymer Networks and Hydrogels

Cross-linking agents are vital for creating robust polymer networks and hydrogels. A molecule like this compound, possessing at least two reactive sites, could theoretically act as a cross-linker. For instance, the imine and another functional group introduced onto the thiolane ring could react with polymer chains to form bridges between them. A related compound, 2-iminothiolane (B1205332), is widely used to introduce thiol groups into proteins, which can then be used for cross-linking. However, this reactivity is distinct from what would be expected of this compound.

Engineering of Self-Assembled Systems and Nanostructures

The engineering of self-assembling systems relies on molecules that can form ordered structures through non-covalent interactions. The polar sulfoxide group in the hypothetical this compound could participate in hydrogen bonding and dipole-dipole interactions, potentially driving the self-assembly of molecules or polymers containing this unit into nanostructures like micelles, vesicles, or films. This behavior is speculative and has not been demonstrated.

Catalytic Applications (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

There is no evidence in the scientific literature of this compound being used in any catalytic application. In theory, the presence of nitrogen and oxygen atoms could allow it to function as a ligand for metal catalysts. The chiral sulfur center could also make it a candidate for use in asymmetric catalysis. Many heterocyclic N-oxides have been explored in catalysis, but these are structurally different and their properties cannot be directly compared to the subject compound.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The synthesis of 1-iminothiolane 1-oxide and its derivatives is poised for significant advancement through the adoption of flow chemistry and high-throughput synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction efficiency, improved safety profiles for handling reactive intermediates, and facile scalability. nih.govdurham.ac.ukresearchgate.netuc.ptspringerprofessional.de For the synthesis of sulfur-containing heterocycles, flow chemistry provides precise control over reaction parameters, which is crucial for managing exothermic reactions and short-lived intermediates often encountered in their synthesis. durham.ac.ukuc.pt

High-throughput screening (HTS) methodologies can be coupled with flow synthesis to rapidly generate and evaluate libraries of this compound derivatives for various applications, particularly in drug discovery and materials science. nih.gov The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, for instance, has been successfully applied in high-throughput medicinal chemistry to rapidly diversify molecular scaffolds. nih.gov This approach could be adapted for the high-throughput synthesis of novel this compound analogs, enabling the rapid exploration of their structure-activity relationships.

Table 1: Potential Advantages of Flow Chemistry and High-Throughput Synthesis for this compound Derivatives

| Feature | Advantage in Flow Chemistry | Advantage in High-Throughput Synthesis |

| Reaction Control | Precise control over temperature, pressure, and stoichiometry. | Miniaturization allows for rapid screening of reaction conditions. |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions and hazardous reagents. | Automated platforms reduce manual handling of potentially toxic compounds. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. | Not directly applicable for large-scale synthesis, but identifies optimal conditions for scale-up. |

| Efficiency | Increased reaction rates and yields due to enhanced mass and heat transfer. | Rapid generation of large compound libraries for screening. |

| Reproducibility | Consistent product quality due to automated control. | High reproducibility of experimental results. |

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The inherent polarity and hydrogen bonding capabilities of the sulfoximine (B86345) group in this compound make it a promising candidate for applications in supramolecular chemistry. The N-H and S=O moieties can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-ordered supramolecular assemblies. The potential for N-oxide moieties to tune the properties of supramolecular gels has been demonstrated, suggesting that the sulfoximine group in this compound could be similarly exploited. nih.gov

Furthermore, sulfur-rich heterocycles are being explored as building blocks for metal-organic frameworks (MOFs), where they can influence the gas adsorption properties of the resulting materials. rsc.org The sulfur atom in the thiolane ring of this compound could potentially coordinate with metal centers, leading to the formation of novel MOFs with unique structural and functional properties. The imino and oxide functionalities could also participate in host-guest interactions, enabling the design of molecular containers for sensing or transport applications.

Design of Stimuli-Responsive Materials Incorporating this compound

The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. Polymers containing sulfur-nitrogen bonds are gaining attention for their unique properties, including their potential for degradation and high refractivity. researchgate.netnih.gov The incorporation of this compound into polymer backbones or as pendant groups could lead to the creation of novel stimuli-responsive materials.

The sulfoximine group is susceptible to changes in pH and redox potential, which could be harnessed to trigger changes in material properties. For instance, polymers containing thioether groups have been shown to undergo a hydrophobic-to-hydrophilic transition upon oxidation, leading to the destabilization of polymeric micelles for drug delivery applications. nih.gov A similar principle could be applied to materials containing this compound, where changes in the oxidation state of the sulfur atom could modulate the material's properties. Additionally, the development of sulfur dioxide-responsive polymeric nanoparticles highlights the potential for creating materials that respond to specific chemical signals. rsc.org

Table 2: Potential Stimuli and Corresponding Responses in this compound-based Materials

| Stimulus | Potential Response Mechanism | Potential Application |

| pH | Protonation or deprotonation of the imino group, altering polarity and hydrogen bonding. | pH-responsive drug delivery, sensors. |

| Redox | Oxidation or reduction of the sulfur atom, changing the polarity and geometry of the sulfoximine group. | Redox-responsive hydrogels, controlled release systems. |

| Temperature | Alteration of non-covalent interactions within supramolecular assemblies. | Thermo-responsive gels, smart coatings. |

| Light | Photochemical cleavage or isomerization of appended photosensitive groups. | Photo-controlled release, light-activated materials. |

Advanced In-situ Spectroscopic and Imaging Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. Real-time monitoring of chemical reactions provides valuable insights that are often missed with traditional offline analysis. researchgate.net

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the formation of intermediates and products during the synthesis of this compound. For example, the oxidation of thioethers to sulfoxides has been monitored in real-time using spectroscopic methods, providing crucial information about the reaction pathway. acs.org These techniques would be invaluable for optimizing reaction conditions and understanding the factors that control the stereoselectivity of the oxidation process. The development of specialized NMR techniques for studying reaction kinetics allows for the detailed investigation of even complex reaction networks.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science